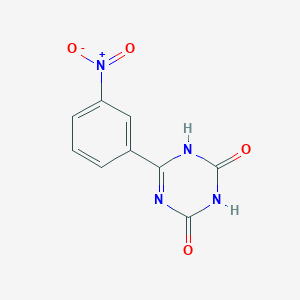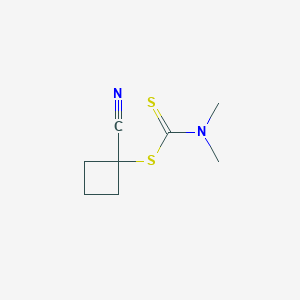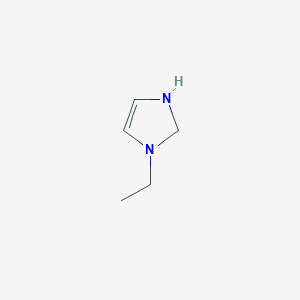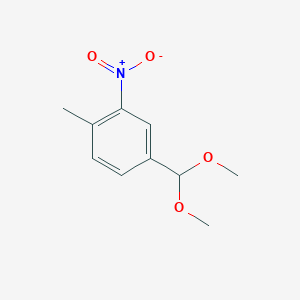![molecular formula C23H52O3Si2 B14575688 Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane CAS No. 61210-74-0](/img/structure/B14575688.png)
Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane is a chemical compound known for its unique structure and properties. It is an organosilicon compound that contains silicon atoms bonded to organic groups. This compound is often used in various industrial and scientific applications due to its ability to form strong bonds with other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane typically involves the reaction of triethoxysilane with 2-[tris(3-methylbutyl)silyl]ethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced process control systems. The raw materials are mixed in precise proportions, and the reaction is carried out under stringent conditions to achieve high efficiency and consistency. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: It can be reduced to form silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include silanol derivatives, silane derivatives, and various substituted silanes. These products are often used in further chemical synthesis or industrial applications.
Scientific Research Applications
Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Medicine: It is explored for its potential use in drug delivery systems and medical coatings.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane involves its ability to form strong covalent bonds with other materials. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other compounds to form stable siloxane bonds. This property makes it useful in various applications where strong adhesion and durability are required.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-[tris(3-methylbutyl)silyl]ethyl group.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.
Tetramethoxysilane: Contains four methoxy groups bonded to silicon.
Uniqueness
Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane is unique due to the presence of the 2-[tris(3-methylbutyl)silyl]ethyl group, which imparts specific properties such as increased hydrophobicity and flexibility. This makes it particularly useful in applications where these properties are desired.
Properties
CAS No. |
61210-74-0 |
|---|---|
Molecular Formula |
C23H52O3Si2 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
triethoxy-[2-[tris(3-methylbutyl)silyl]ethyl]silane |
InChI |
InChI=1S/C23H52O3Si2/c1-10-24-28(25-11-2,26-12-3)20-19-27(16-13-21(4)5,17-14-22(6)7)18-15-23(8)9/h21-23H,10-20H2,1-9H3 |
InChI Key |
NWUZHWSEKJJZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC[Si](CCC(C)C)(CCC(C)C)CCC(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazin-3(2H)-one, 2-(phenylmethyl)-5,6-bis[(phenylmethyl)amino]-](/img/structure/B14575610.png)






![2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575640.png)

![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)

![Benzene, 1-chloro-4-[(triphenylmethyl)thio]-](/img/structure/B14575676.png)

![2H-Pyran, tetrahydro-2-[2-(2-methyloxiranyl)ethoxy]-](/img/structure/B14575696.png)
